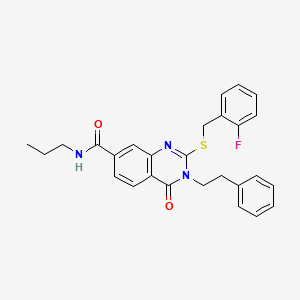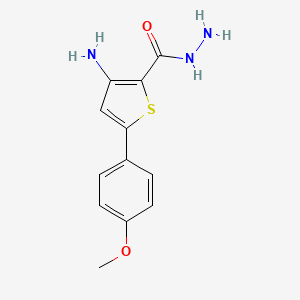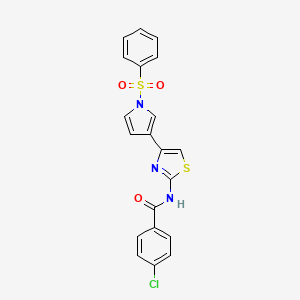
4-氯-N-(4-(1-(苯磺酰基)-1H-吡咯-3-基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzamide moiety
科学研究应用
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide has been studied for its potential antibacterial activity. Research has shown that derivatives of this compound exhibit potent antibacterial effects against both Gram-negative and Gram-positive bacteria . Additionally, the compound has been investigated for its potential use in the development of hybrid antimicrobials that combine the effects of multiple agents to enhance therapeutic efficacy .
作用机制
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity . Therefore, it can be inferred that the compound might target bacterial cells.
Mode of Action
It has been suggested that the compound, when used in conjunction with a cell-penetrating peptide like octaarginine, displays potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound might interact with its targets in a way that enhances the antibacterial activity of the cell-penetrating peptide.
Biochemical Pathways
Given the antibacterial activity of the compound, it can be inferred that it might interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
The compound, when used in conjunction with a cell-penetrating peptide, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the compound’s action results in the death of bacterial cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 1-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
相似化合物的比较
Similar Compounds
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also features a thiazole ring and a sulfonamide group, and has been studied for its antibacterial activity.
Benzothiazole derivatives: These compounds share the thiazole ring structure and have been investigated for their anti-tubercular activity.
Uniqueness
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the phenylsulfonyl group enhances its antibacterial activity, making it a promising candidate for further development as an antimicrobial agent .
属性
IUPAC Name |
N-[4-[1-(benzenesulfonyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S2/c21-16-8-6-14(7-9-16)19(25)23-20-22-18(13-28-20)15-10-11-24(12-15)29(26,27)17-4-2-1-3-5-17/h1-13H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHOUUSSLHCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
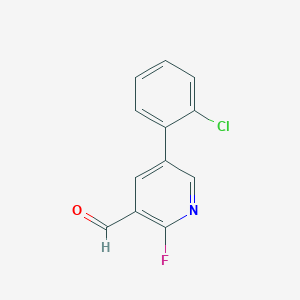
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)
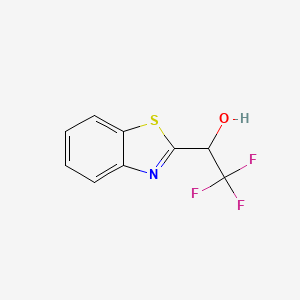
![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)
![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)
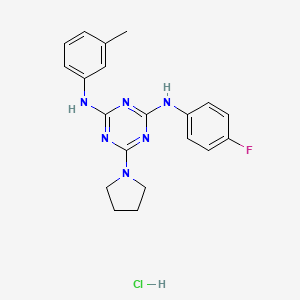
![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)
![3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2483586.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)

